molecular formula C10H14BrNO3 B6273892 tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 156496-92-3

tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B6273892
CAS No.: 156496-92-3
M. Wt: 276.13 g/mol
InChI Key: JKXASHFASIJCPO-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate: is a chemical compound characterized by its bromine and carbonyl groups, which contribute to its reactivity and utility in various chemical processes. This compound is part of the larger family of tetrahydropyridines, which are known for their biological and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the bromination of a precursor tetrahydropyridine compound followed by the introduction of the tert-butyl carboxylate group. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the design of biologically active molecules, potentially influencing biological pathways and cellular processes.

Medicine: Its derivatives may be explored for therapeutic applications, such as in the development of new drugs targeting various diseases.

Industry: The compound finds use in the manufacturing of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

  • Tert-butyl 4-((3-bromo-2-oxopyridin-1(2H)-yl)methyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific structural features, such as the presence of the bromine atom at the 4-position and the oxo group at the 3-position

Properties

CAS No.

156496-92-3

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

tert-butyl 4-bromo-3-oxo-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h4H,5-6H2,1-3H3

InChI Key

JKXASHFASIJCPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C(=O)C1)Br

Purity

95

Origin of Product

United States

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